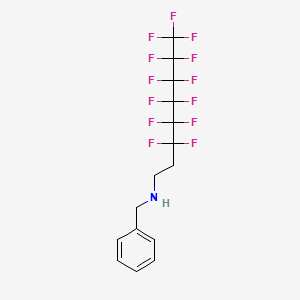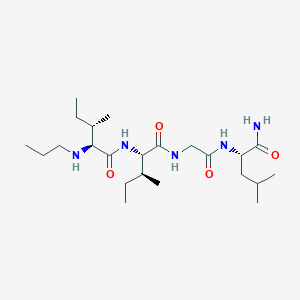
N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide: is a synthetic peptide compound with the molecular formula C23H45N5O4 and a molecular weight of 455.6 g/mol This compound is characterized by its complex structure, which includes multiple amino acid residues linked together
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide involves the stepwise coupling of amino acid residues. The process typically begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino groups to yield the desired peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support and then cleaved off after synthesis .
化学反応の分析
Types of Reactions: N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .
科学的研究の応用
Chemistry: N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It is also used in the development of new synthetic methods and reagents .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. It serves as a tool to understand the structure and function of peptides in biological systems .
Medicine: It is studied for its potential to modulate biological pathways and target specific proteins involved in diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a component in various biochemical assays and diagnostic kits .
作用機序
The mechanism of action of N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .
類似化合物との比較
- N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide
- L-Leucinamide, D-alanyl-L-a-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-
- Benzoylarginine leucinamide
- L-Leucinamide hydrochloride
- DL-tert-Leucinamide
- L-tert-leucinamide hydrochloride
- NALPHA-(5-FLUORO-2,4-DINITROPHENYL)-D-LEUCINAMIDE
- NALPHA-(5-FLUORO-2,4-DINITROPHENYL)-L-LEUCINAMIDE
Uniqueness: this compound is unique due to its specific sequence of amino acids and the presence of a propyl group. This unique structure imparts specific properties and reactivity, making it valuable for various research applications .
特性
CAS番号 |
193823-97-1 |
|---|---|
分子式 |
C23H45N5O4 |
分子量 |
455.6 g/mol |
IUPAC名 |
(2S,3S)-N-[(2S,3S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propylamino)pentanamide |
InChI |
InChI=1S/C23H45N5O4/c1-8-11-25-19(15(6)9-2)23(32)28-20(16(7)10-3)22(31)26-13-18(29)27-17(21(24)30)12-14(4)5/h14-17,19-20,25H,8-13H2,1-7H3,(H2,24,30)(H,26,31)(H,27,29)(H,28,32)/t15-,16-,17-,19-,20-/m0/s1 |
InChIキー |
VAOVHCXKCPJVQO-TXTPUJOMSA-N |
異性体SMILES |
CCCN[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N |
正規SMILES |
CCCNC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B12564630.png)
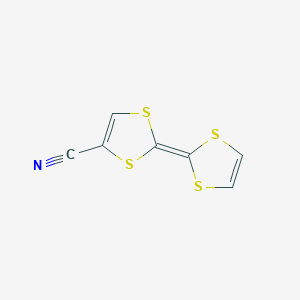
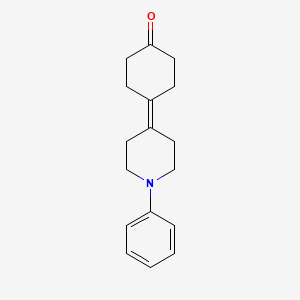
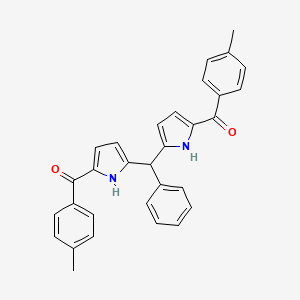
![5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12564645.png)
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
![(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12564666.png)
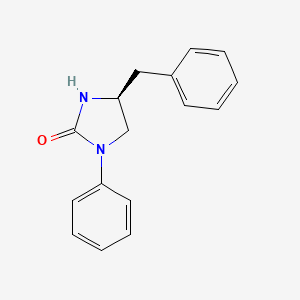
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
